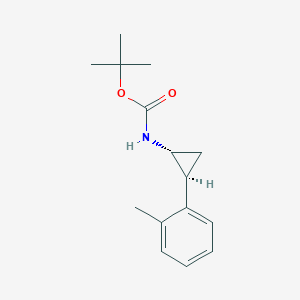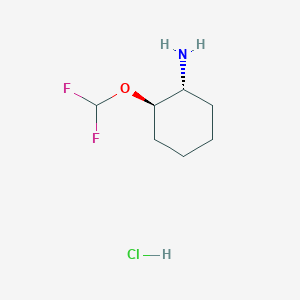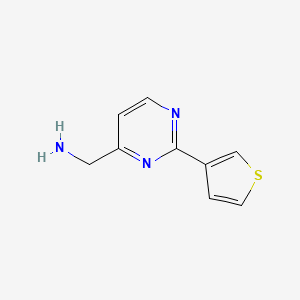
(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine to form the pyrimidine ring, followed by reduction to introduce the methanamine group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene and pyrimidine derivatives depending on the reagents used.
科学研究应用
Chemistry: (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and inhibitors can be used to study these pathways or develop new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth, differentiation, and apoptosis.
相似化合物的比较
- (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine
- (2-(Furan-3-yl)pyrimidin-4-yl)methanamine
- (2-(Pyridin-3-yl)pyrimidin-4-yl)methanamine
Comparison:
- (2-(Thiophen-3-yl)pyrimidin-4-yl)methanamine vs. (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine : The position of the thiophene ring affects the electronic properties and reactivity of the compound.
- This compound vs. (2-(Furan-3-yl)pyrimidin-4-yl)methanamine : The replacement of sulfur with oxygen in the furan ring changes the compound’s polarity and hydrogen bonding capabilities.
- This compound vs. (2-(Pyridin-3-yl)pyrimidin-4-yl)methanamine : The nitrogen atom in the pyridine ring introduces additional sites for hydrogen bonding and coordination with metal ions.
属性
分子式 |
C9H9N3S |
|---|---|
分子量 |
191.26 g/mol |
IUPAC 名称 |
(2-thiophen-3-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-8-1-3-11-9(12-8)7-2-4-13-6-7/h1-4,6H,5,10H2 |
InChI 键 |
IPDVJHWEWDVNSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CN)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)



![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
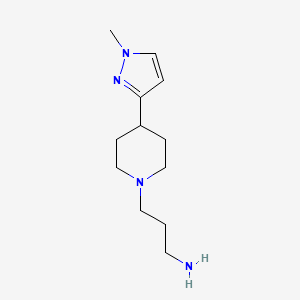
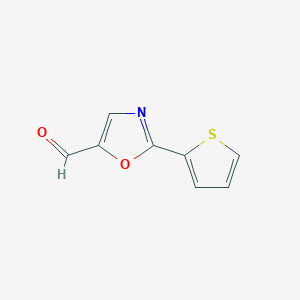
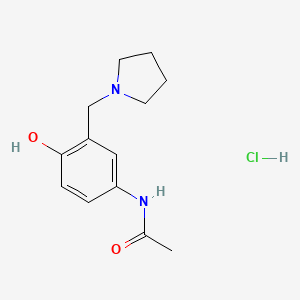

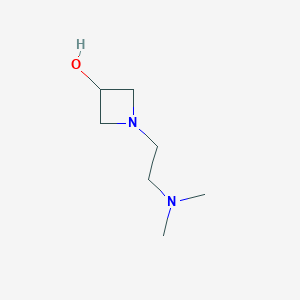
![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
